(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
Description
This compound is a thiazolidinone-indolone hybrid characterized by a Z-configured exocyclic double bond, a 3,4-dimethoxyphenylethyl substituent, and a methylated indole ring. Its molecular architecture integrates a thiazolidinone core (4-oxo-2-thioxo) fused with an indolone moiety, creating a planar conjugated system that enhances π-π stacking interactions with biological targets. The 3,4-dimethoxyphenyl group contributes to its lipophilicity, while the thioxo group at position 2 of the thiazolidinone ring enables hydrogen bonding and metal coordination, critical for bioactivity.
Properties
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-23-15-7-5-4-6-14(15)18(20(23)25)19-21(26)24(22(29)30-19)11-10-13-8-9-16(27-2)17(12-13)28-3/h4-9,12H,10-11H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQVNKOVHIREIA-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a haloketone to form the thiazolidinone ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a dimethoxyphenyl ethyl halide.
Formation of the Indolinone Moiety: The indolinone moiety is synthesized through a cyclization reaction involving an appropriate precursor, such as an o-nitrobenzyl derivative, followed by reduction and cyclization steps.
Final Assembly: The final step involves the condensation of the thiazolidinone and indolinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thiocarbonyl (C=S) group in the thiazolidinone ring is susceptible to nucleophilic attack. This reactivity is leveraged in modifications to generate derivatives with altered biological activity or solubility:
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Reaction with amines : Substitution of the sulfur atom with nitrogen nucleophiles (e.g., primary/secondary amines) forms thioamide derivatives.
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Reaction with alcohols : Under acidic conditions, the thioxo group reacts with alcohols to produce thioether analogs.
Example Reaction:
Conditions : Reflux in ethanol with excess amine (24–48 hours) .
Ring-Opening Reactions
The thiazolidinone ring undergoes ring-opening under acidic or basic conditions, yielding intermediates for further functionalization:
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Acidic hydrolysis : Cleavage of the thiazolidinone ring generates a thiol-containing carboxylic acid derivative.
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Basic hydrolysis : Produces a disulfide intermediate due to oxidation of the liberated thiol group.
Conditions :
| Reaction Type | pH | Temperature | Outcome |
|---|---|---|---|
| Acidic | <3 | 60–80°C | Thiol-carboxylic acid |
| Basic | >10 | 25–40°C | Disulfide dimer |
Electrophilic Aromatic Substitution (Indole Core)
The indole moiety participates in electrophilic substitutions, particularly at the 5- and 6-positions of the aromatic ring:
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Nitration : Forms nitro-indole derivatives using HNO₃/H₂SO₄.
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Sulfonation : Yields sulfonic acid derivatives under fuming sulfuric acid.
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Halogenation : Bromine or chlorine substitutes at electron-rich positions.
Example :
Conditions : Anhydrous solvents (e.g., DCM) at 0–5°C .
Oxidation and Reduction
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Oxidation : The exocyclic double bond (Z-configuration) is oxidized to an epoxide using m-CPBA or ozonolysis.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, altering molecular geometry.
Example :
Conditions : 1 atm H₂, room temperature, ethanol solvent .
Cycloaddition Reactions
The conjugated system in the thiazolidinone-indole scaffold enables [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Conditions : Reflux in toluene (110°C, 12 hours).
Functionalization of the Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes demethylation with BBr₃ to yield catechol derivatives:
Conditions : Anhydrous DCM, −78°C to room temperature .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiazolidinone’s exocyclic double bond and alkenes, forming fused bicyclic structures:
Conditions : UV light (254 nm), inert atmosphere.
Key Stability Considerations
| Reaction Type | Stability Risks | Mitigation Strategies |
|---|---|---|
| Acidic hydrolysis | Decomposition of indole core | Use dilute acids (0.1–1 M HCl) |
| Oxidation | Over-oxidation of sulfur | Strict stoichiometric control |
| Photochemical | Polymerization | Low concentrations, quenching agents |
Scientific Research Applications
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : Likely $ \text{C}{24}\text{H}{23}\text{N}3\text{O}4\text{S}_2 $ (estimated based on analogs in ).
- Functional Groups: Thiazolidinone (4-oxo-2-thioxo). Indolone (1-methyl-1,3-dihydro-2H-indol-2-one). 3,4-Dimethoxyphenylethyl side chain.
Synthesis :
Multi-step synthesis typically involves:
Condensation of 3,4-dimethoxyphenylethylamine with carbon disulfide to form the thiazolidinone precursor.
Knoevenagel reaction with 1-methylindolin-2-one to introduce the exocyclic double bond (). Reaction conditions (e.g., ethanol reflux, acid catalysis) are optimized for yield (70–85%) and stereoselectivity ().
Biological Activity :
Preliminary studies on analogs suggest:
- Anticancer : IC$_{50}$ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines ().
- Antimicrobial : MIC of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli ().
Thiazolidinone-indolone hybrids exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F) : Improve target binding (e.g., kinase inhibition) but reduce solubility ().
- Methoxy/Ethoxy Groups : Enhance solubility and metabolic stability, critical for oral bioavailability ().
- Bulkier Aliphatic Chains (e.g., sec-butyl) : Increase membrane permeability but may reduce target specificity ().
Activity Trends :
- Fluorinated analogs () show superior anticancer potency (IC$_{50}$ 1.5 µM) due to enhanced DNA intercalation and topoisomerase inhibition.
- Dimethoxy-substituted compounds (target molecule) exhibit balanced efficacy across multiple cancer lines but require formulation optimization for solubility ().
Mechanistic Differences :
- The target compound’s dimethoxy groups facilitate interactions with hydrophobic enzyme pockets (e.g., COX-2), while fluorinated analogs target DNA repair pathways ().
Table 2: Pharmacokinetic Parameters (Selected Analogs)
| Compound | LogP | Solubility (µg/mL) | Plasma Half-life (h) | CYP3A4 Inhibition |
|---|---|---|---|---|
| Target | 3.8 | 12.5 | 4.2 | Moderate |
| Fluorinated () | 4.1 | 8.9 | 5.8 | Low |
| Ethoxy () | 3.2 | 18.7 | 6.5 | High |
Biological Activity
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and antiviral effects based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure that incorporates a thiazolidinone moiety fused with an indole ring. The synthesis typically involves the reaction of indole derivatives with thiazolidine precursors under specific conditions, often employing solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (3Z)-3-{...} have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives exhibited GI50 values ranging from 1.10 µM to 10.00 µM, indicating their potency in inhibiting cancer cell growth .
Table 1: Antiproliferative Activity of Thiazolidinone Derivatives
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known for their efficacy against various bacterial strains. In vitro studies have demonstrated that related compounds possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Moreover, docking studies have indicated that thiazolidinone derivatives may serve as effective inhibitors of viral enzymes, particularly in the context of SARS-CoV-2 Mpro (main protease). Molecular dynamics simulations have shown promising binding affinities that suggest potential therapeutic applications in treating viral infections .
The biological activity of (3Z)-3-{...} is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis: It has been suggested that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties: Some derivatives exhibit antioxidant activities that contribute to their overall therapeutic effects.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a thiazolidinone derivative similar to (3Z)-3-{...} on A-549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that the thiazolidinone derivatives inhibited bacterial growth effectively at low concentrations, supporting their potential as new antimicrobial agents.
Q & A
Q. Table 1: Comparison of Key Synthetic Methods
Q. Key Considerations :
- Prolonged reflux (Method A) may degrade heat-sensitive substituents.
- Sodium acetate in Method B accelerates condensation but requires strict pH control.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group, C=S at ~1250 cm⁻¹ for the thioxo group) .
- NMR (¹H/¹³C) :
- ¹H NMR : Look for indole NH (~10–12 ppm, broad), methoxy groups (~3.8–4.0 ppm), and thiazolidinone CH₂/CH₃ protons (2.5–3.5 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O at ~170–180 ppm, C=S at ~120–130 ppm) confirm the thiazolidinone core .
- X-ray Crystallography : Resolves Z/E isomerism in the thiazolidin-5-ylidene moiety (critical for bioactivity studies) .
Advanced: How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences.
- Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity .
- Step 2 : Compare experimental X-ray data (e.g., bond lengths/angles) with computational models (DFT calculations) to assess conformational stability .
- Step 3 : Use variable-temperature NMR to detect tautomeric equilibria (e.g., thione ↔ thiol forms) that may obscure spectral interpretation .
Example : In , X-ray confirmed the Z-configuration of a similar thiazolidinone, while NMR suggested dynamic averaging.
Advanced: What strategies optimize reaction conditions for higher yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example, Bayesian optimization () can reduce trial runs by 50% while maximizing yield.
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation in ) enhance heat/mass transfer for sensitive intermediates.
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher than 80°C degrades product |
| Catalyst (NaOAc) | 1.2–1.5 equiv | Excess slows condensation |
| Solvent (EtOH:H₂O) | 3:1 (v/v) | Improves solubility and purity |
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- By-Products :
- Unreacted Indole Precursor : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane). Remove via column chromatography .
- Oxidation By-Products : Over-oxidation of thioxo to sulfone groups (identified by S=O stretches at ~1100 cm⁻¹ in FT-IR) .
- Purification : Use gradient recrystallization (ethanol/water) or preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .
Advanced: How to design experiments for studying bioactivity mechanisms?
Methodological Answer:
- Molecular Docking : Target enzymes (e.g., kinases, GPCRs) using software like AutoDock. The 3,4-dimethoxyphenyl group may interact with hydrophobic pockets, while the thiazolidinone core mimics ATP-binding motifs .
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Compare with structurally similar rhodanine derivatives ().
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values correlate with electron-donating substituents like methoxy groups) .
Key Insight : Substituent positioning (e.g., Z-configuration) enhances binding affinity by 30% compared to E-isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
